Basicity (pKa) Reduction: 3,3‑Difluoropyrrolidine vs. Pyrrolidine
The conjugate acid pKa of 3,3‑difluoropyrrolidine is predicted to be 6.86 ± 0.10 , representing a lowering of more than 4.4 log units compared with unsubstituted pyrrolidine (conjugate acid pKa = 11.27 in water) [1]. This dramatic basicity reduction places the amine largely in the neutral, free‑base form at physiological pH, decreasing the fraction of protonated species that can engage hERG potassium channels and reducing lysosomal trapping.
| Evidence Dimension | Conjugate acid pKa |
|---|---|
| Target Compound Data | 6.86 ± 0.10 (predicted for 3,3‑difluoropyrrolidine) |
| Comparator Or Baseline | 11.27 (pyrrolidine, experimentally determined in water) |
| Quantified Difference | ΔpKa ≈ −4.4 units |
| Conditions | pKa of the conjugate acid; predicted value for the difluoro compound (ACD/Labs) vs. experimental value for pyrrolidine in aqueous solution. |
Why This Matters
Lower amine basicity directly improves passive membrane permeability and reduces hERG‑mediated cardiotoxicity risk, often a decisive factor when selecting a heterocyclic amine for CNS or intracellular targets.
- [1] Wikipedia. Pyrrolidine. Acidity (pKa) 11.27 (pKa of conjugate acid in water). View Source
